molecular formula C12H9Cl2NO4 B1676114 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid CAS No. 130798-51-5

3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid

Cat. No. B1676114
M. Wt: 302.11 g/mol
InChI Key: KNBSYZNKEAWABY-UHFFFAOYSA-N
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Description

The compound “3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of carboxyethyl groups and dichloro substituents suggests that this compound may have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the carboxylic acid and chloro groups. For example, carboxylic acids can participate in reactions like esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of carboxylic acid groups would likely make the compound acidic and polar .

Scientific Research Applications

Allosteric Inhibition of Fructose 1,6-bisphosphatase

3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951) is identified as an allosteric inhibitor of the enzyme fructose 1,6-bisphosphatase. This compound binds at the AMP regulatory site, providing a new approach to inhibiting fructose 1,6-bisphosphatase and leading to further drug design innovations (Wright et al., 2003).

NMDA Receptor Antagonism

A study on (E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid highlights its role as a potent and selective antagonist of the glycine site of the N-methyl-d-aspartate (NMDA) receptor. The research incorporated 3D comparative molecular field analysis (CoMFA) to optimize in vivo potency and binding activity, leading to the discovery of a potent selective glycine-site NMDA receptor antagonist (Baron et al., 2005).

Agonist for the Orphan Receptor GPR17

The compound has been studied as a moderately potent GPR17 agonist, which may offer new drug targets for inflammatory diseases. Structure-activity relationships were explored, and the study identified potent compounds with high selectivity for GPR17, potentially impacting the development of treatments for inflammation-related conditions (Baqi et al., 2018).

Synthetic Applications

Research on the synthesis of indole-2-carboxylic acid derivatives, including 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, has attracted attention for their therapeutic applications. Such compounds have been shown to exhibit significant antibacterial and moderate antifungal activities, which can be further exploited in pharmaceutical development (Raju et al., 2015).

Stability and Reactivity

Indole-2-carboxylic acid and its derivatives are noted for their stability towards acid and oxidation conditions, while still being reactive at the 3-position. This property makes them valuable as stable equivalents in various synthetic applications, especially in pharmaceuticals (Murakami, 1987).

Future Directions

The future directions for this compound would likely depend on its properties and potential applications. For example, if it were found to have useful biological activity, it could be further developed as a drug .

properties

IUPAC Name

3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO4/c13-5-3-7(14)10-6(1-2-9(16)17)11(12(18)19)15-8(10)4-5/h3-4,15H,1-2H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBSYZNKEAWABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2CCC(=O)O)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid

CAS RN

101861-63-6
Record name Mdl-29951
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SW Wright, AA Carlo, DE Danley, DL Hageman… - Bioorganic & medicinal …, 2003 - Elsevier
3-(2-Carboxyethyl)-4, 6-dichloro-1H-indole-2-carboxylic acid (MDL-29951), an antagonist of the glycine site of the NMDA receptor, has been found to be an allosteric inhibitor of the enzyme fructose 1, 6-bisphosphatase. The compound binds at the AMP regulatory site by X-ray crystallography. This represents a new approach to inhibition of fructose 1, 6-bisphosphatase and serves as a lead for further drug design.
Number of citations: 56 www.sciencedirect.com

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